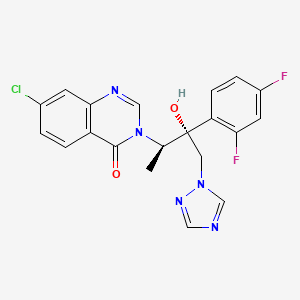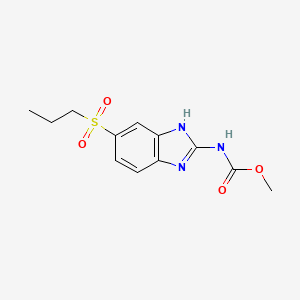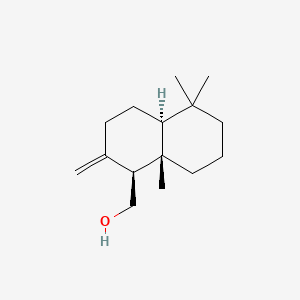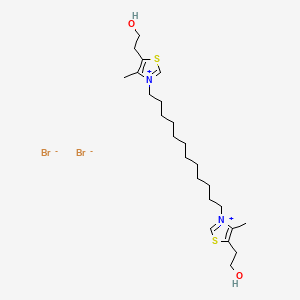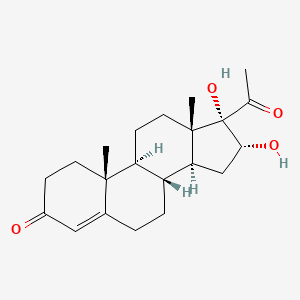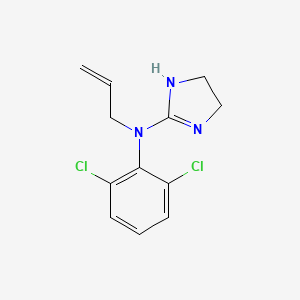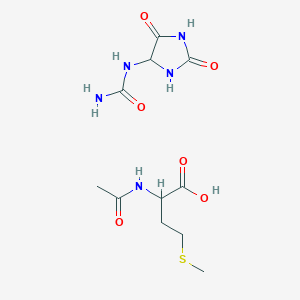
Arginylproline
Vue d'ensemble
Description
Arginylproline is a dipeptide composed of arginine and proline . It is an incomplete breakdown product of protein digestion or protein catabolism .
Molecular Structure Analysis
The molecular weight of this compound is 271.32 g/mol and its formula is C11H21N5O3 . It’s also known that this compound is a dipeptide, which means it’s composed of two amino acids joined by a peptide bond .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.32 g/mol and its formula is C11H21N5O3 . The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance .
Applications De Recherche Scientifique
Synthèse de peptides bioactifs
L'arginylproline est utilisée dans la synthèse de peptides bioactifs, en particulier ceux liés à la séquence de l'hormone adrénocorticotrope (ACTH). L'utilisation de divers agents de condensation dans le processus de synthèse met en évidence la polyvalence de l'this compound dans la création de peptides ayant des activités biologiques spécifiques .
Peptides antimicrobiens
Des peptides riches en this compound ont été identifiés comme des agents antimicrobiens potentiels. Ces peptides, dérivés d'approches bio-informatiques, présentent une activité puissante contre les agents pathogènes fongiques comme les espèces de Candida, offrant une nouvelle voie pour le développement de médicaments antifongiques .
Identification de biomarqueurs alimentaires
Dans le domaine de la science alimentaire, l'this compound a été détectée dans divers aliments tels que la volaille et le porc. Sa présence peut servir de biomarqueur pour la consommation de ces aliments, ce qui est précieux pour les études nutritionnelles et l'authentification des aliments .
Mécanisme D'action
Target of Action
Arginylproline, also known as Arg-Pro, is a dipeptide composed of the amino acids arginine and proline . The primary target of Arg-Pro is the peptide transporter 1 (PepT1) . PepT1 is a protein that facilitates the transport of peptides across the cell membrane .
Mode of Action
Arg-Pro interacts with its target, PepT1, to influence intracellular triglyceride (TG) levels . Specifically, Arg-Pro reduces the levels of intracellular TG that are stimulated by Oleic acid . This interaction and resulting change in TG levels occur through the PepT1 pathway .
Biochemical Pathways
The action of Arg-Pro affects the arginine and proline metabolism pathway . This pathway is central to the biosynthesis of the amino acids arginine and proline from glutamate . The pathways linking arginine, glutamate, and proline are bidirectional, meaning the net utilization or production of these amino acids is highly dependent on cell type and developmental stage .
Result of Action
The primary result of Arg-Pro’s action is the reduction of intracellular triglyceride (TG) levels . By interacting with the PepT1 pathway, Arg-Pro lowers the TG levels that are stimulated by Oleic acid . This action could potentially have implications for conditions related to lipid metabolism.
Analyse Biochimique
Biochemical Properties
Arginylproline plays a significant role in biochemical reactions. It reduces intracellular triglyceride (TG) levels stimulated by Oleic acid, through the peptide transporter 1 (PepT1) pathway . This suggests that this compound interacts with the PepT1 transporter and potentially other biomolecules in the cell.
Cellular Effects
The effects of this compound on cells are primarily related to its role in reducing intracellular triglyceride levels This could influence cell function by affecting lipid metabolism within the cell
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PepT1 pathway . This pathway is responsible for the transport of peptides across the cell membrane. By interacting with this pathway, this compound can influence the intracellular levels of triglycerides .
Metabolic Pathways
This compound is part of the arginine and proline metabolism, which is a central pathway for the biosynthesis of these amino acids from glutamate . The pathways linking arginine, glutamate, and proline are bidirectional, meaning the net utilization or production of these amino acids is highly dependent on cell type and developmental stage .
Transport and Distribution
This compound is transported within cells via the PepT1 pathway . This pathway is responsible for the transport of peptides across the cell membrane. The distribution of this compound within cells and tissues is likely influenced by this transport mechanism.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJAALCCPOTJGB-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178886 | |
| Record name | Arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2418-69-1 | |
| Record name | Arg-Pro | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



